molecular formula C8H9N5O B11198932 Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]- CAS No. 696630-37-2

Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]-

Cat. No.: B11198932
CAS No.: 696630-37-2
M. Wt: 191.19 g/mol
InChI Key: LPNQWVWHRHAPHD-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular formula of pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]-, is C₈H₉N₅O , with a molar mass of 215.20 g/mol . The structure comprises two primary components:

  • A pyridine ring (C₅H₅N), a six-membered aromatic system with one nitrogen atom.
  • A 2H-tetrazole ring (CN₄), a five-membered heterocycle containing four nitrogen atoms, substituted at the 5-position with a methoxymethyl group (-CH₂OCH₃).

The connectivity between these moieties is defined by a single bond linking the tetrazole’s 5-position to the pyridine’s 2-position (Figure 1). Key bonding features include:

  • Pyridine ring : The nitrogen atom at the 1-position creates an electron-deficient aromatic system, with bond lengths of approximately 1.34 Å for C-N and 1.39 Å for C-C bonds.
  • Tetrazole ring : The 2H-tautomer is stabilized by resonance, with N-N bond lengths ranging from 1.30–1.35 Å and C-N bonds at 1.32–1.38 Å.
  • Methoxymethyl bridge : The -CH₂OCH₃ group adopts a staggered conformation to minimize steric strain, with C-O bond lengths of ~1.43 Å and C-C bonds of ~1.51 Å.

Table 1: Key Bond Lengths and Angles

Bond/Angle Value (Å/°) Description
Pyridine C-N 1.34 Aromatic C-N bond length
Tetrazole N-N 1.32 Resonant N-N bond in tetrazole
C-O (methoxy) 1.43 Ether linkage in methoxymethyl group
N-C (pyridine-tetrazole) 1.45 Single bond connecting rings

The tetrazole’s electron-withdrawing nature induces partial positive charge on the adjacent pyridine carbon, influencing reactivity and intermolecular interactions.

Properties

CAS No.

696630-37-2

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

2-[2-(methoxymethyl)tetrazol-5-yl]pyridine

InChI

InChI=1S/C8H9N5O/c1-14-6-13-11-8(10-12-13)7-4-2-3-5-9-7/h2-5H,6H2,1H3

InChI Key

LPNQWVWHRHAPHD-UHFFFAOYSA-N

Canonical SMILES

COCN1N=C(N=N1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling remains a cornerstone for constructing biaryl systems in pyridine-tetrazole hybrids. A representative procedure involves reacting 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine with bis(pinacolato)diboron in the presence of palladium diacetate and triphenylphosphine. Key steps include:

  • Reaction Conditions :

    • Solvent: 1,4-dioxane

    • Catalysts: Pd(OAc)₂ (0.015 equiv), PPh₃ (0.03 equiv)

    • Base: K₂CO₃ (2.5 equiv)

    • Temperature: Reflux under nitrogen

    • Yield: 84% .

A modified protocol using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and tricyclohexylphosphine in 1,4-dioxane/water achieved a 78% yield under similar conditions . Comparative studies indicate that ligand choice significantly impacts efficiency, with bulky phosphines enhancing stability and reducing side reactions.

Copper-Catalyzed Chan–Evans–Lam Coupling

For substrates sensitive to palladium, copper-mediated couplings offer a viable alternative. A synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine via Chan–Evans–Lam coupling demonstrates:

  • Reagents : Pyridin-3-ylboronic acid and 5-phenyl-1H-tetrazole

  • Catalyst System : Cu₂O (5 mol%) in DMSO under oxygen

  • Yield : 87% .

This method avoids harsh conditions and leverages aerobic oxidation, making it suitable for temperature-sensitive tetrazole intermediates. The methoxymethyl variant could be synthesized analogously by substituting the boronic acid with a methoxymethyl-functionalized precursor.

Cyclization and Condensation Approaches

Tetrazole ring formation via cyclization provides an alternative route. A study synthesized 2-oxopyridine carbonitriles containing tetrazole rings using:

  • Step 1 : Cyclization of 4-aminoacetophenone with sodium azide in glacial acetic acid to form 1-(4-(1H-tetrazol-1-yl)phenyl)ethan-1-one.

  • Step 2 : Condensation with ethyl cyanoacetate, aromatic aldehydes, and NH₄OAc at 110°C .

While this method focuses on dihydropyridines, adapting the protocol to pyridine systems would require replacing the aldehyde component with a pyridine-derived electrophile.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Yield Advantages
Suzuki-Miyaura Pd(OAc)₂/PPh₃1,4-dioxaneReflux84%High yields, scalable
Chan–Evans–Lam Cu₂ODMSO100°C87%Mild conditions, aerobic
Cyclization Glacial acetic acid110°CAvoids metal catalysts
Green Synthesis Pd(OAc)₂DMF/H₂O90°C77.6%Environmentally friendly

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that pyridine-tetrazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity: Compounds similar to Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]- have shown efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Properties

Research indicates promising antifungal activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

Anti-inflammatory Effects

Some pyridine derivatives have been reported to possess anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs .

Pharmaceutical Applications

Pyridine derivatives are integral in drug discovery and development:

  • Drug Design: The unique structural features of Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]- enable it to interact with various biological targets. Computational studies suggest that this compound could serve as a lead structure for developing novel analgesics or neuroprotective agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of pyridine-tetrazole compounds to various receptors. These studies indicate that modifications in the structure can enhance binding efficiency and selectivity towards specific targets .

Agrochemical Applications

The versatility of pyridine derivatives extends to agrochemicals:

  • Pesticide Development: Compounds like Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]- are explored for their potential as herbicides or insecticides due to their ability to affect plant growth or pest metabolism .

Material Science Applications

In material science, pyridine derivatives are being investigated for their use in:

  • Polymer Chemistry: Their unique chemical properties allow for incorporation into polymers that exhibit desirable characteristics such as enhanced thermal stability or electrical conductivity .

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a drug or a material .

Comparison with Similar Compounds

Structural Variations

The target compound is compared to five analogous structures (Table 1), highlighting key differences in substituents, molecular weight, and functional groups.

Table 1: Structural Comparison of Pyridine-Tetrazole Derivatives

Compound Name Substituents on Tetrazole/Pyridine Molecular Formula Molecular Weight Key Features
Target Compound 2-(methoxymethyl)-2H-tetrazole C8H10N5O 192.20 Methoxymethyl enhances solubility
2-(1H-Tetrazol-5-yl)pyridine None (direct linkage) C6H5N5 147.14 Simplest pyridine-tetrazole derivative
2-[(2H-Tetrazol-5-yl)methyl]pyridine Methyl linker C7H8N5 162.17 Methyl spacer increases flexibility
2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine CF3 at pyridine C5 C7H5F3N5 216.14 CF3 group boosts electronegativity
Irbesartan Biphenyl-tetrazole-pharmacophore C25H28N6O 428.53 Antihypertensive drug; complex scaffold
2-(1H-1,2,3,4-tetrazol-5-yl)aniline Aniline substituent C7H7N5 161.17 Tetrazole linked to aromatic amine

Physicochemical Properties

  • Solubility : The methoxymethyl group in the target compound likely improves aqueous solubility compared to methyl-substituted analogs (e.g., 2-[(2H-tetrazol-5-yl)methyl]pyridine) due to the polarity of the ether oxygen .

Biological Activity

Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]- (commonly referred to as compound ST084098) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of the Compound

Pyridine derivatives are known for their significant role in pharmacology due to their ability to interact with various biological targets. The specific compound under review features a pyridine ring linked to a tetrazole moiety through a methoxymethyl group. This unique structure enhances its potential as a bioactive molecule.

The biological activity of ST084098 is attributed to its structural characteristics which facilitate interactions with molecular targets such as enzymes and receptors. The tetrazole ring is known to participate in hydrogen bonding and electrostatic interactions, while the pyridine component can enhance lipophilicity and binding affinity.

Biological Activities

Research has highlighted several key areas where ST084098 exhibits notable biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. The presence of the tetrazole ring is particularly beneficial in enhancing these activities due to its ability to interfere with microbial metabolism .
  • Antiviral Properties : Given the ongoing need for effective antiviral agents, particularly in light of recent pandemics, compounds like ST084098 are being explored for their potential efficacy against viral pathogens .
  • Anticancer Potential : Preliminary studies suggest that tetrazole-containing pyridines may inhibit specific cancer-related pathways. For instance, compounds similar to ST084098 have shown promise as inhibitors of PIM-1 kinase, a target in cancer therapy .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralPotential efficacy against viral infections
AnticancerInhibition of PIM-1 kinase; induces apoptosis
Enzyme InhibitionInteracts with phospholipase D and other enzymes

Case Studies

  • Antimicrobial Efficacy : A study on pyridine derivatives indicated that compounds similar to ST084098 exhibited Minimum Inhibitory Concentration (MIC) values ranging from 8 μM to 32 μM against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Cancer Research : Another investigation revealed that pyridine-tetrazole hybrids can act as PIM-1 kinase inhibitors with IC50 values indicating potent anticancer activity. For instance, derivatives showed IC50 values as low as 50 nM in inhibiting cancer cell proliferation .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound undergoes palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids, enabling structural diversification. Key examples from synthesis protocols include:

Reaction Conditions and Yields

YieldCatalyst SystemSolventTemperatureReaction TimeKey Reagents
84%Pd(OAc)₂, PPh₃, K₂CO₃1,4-dioxaneReflux16 hoursBis(pinacolato)diboron, K₃PO₄
78%Pd₂(dba)₃, tricyclohexylphosphine1,4-dioxane/H₂OReflux4 hoursPotassium carbonate, arylboronic acid
63.7%Pd(PPh₃)₄, K₂CO₃Toluene/H₂OReflux12 hours5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

The methoxymethyl group on the tetrazole ring enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating efficient coupling . Ligand choice (e.g., triphenylphosphine vs. tricyclohexylphosphine) significantly impacts yield, with bulky ligands improving steric tolerance for bulky boronic acids .

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole moiety participates in substitution reactions under alkaline conditions:

Key Transformations

  • Azide-Tetrazole Exchange : Reaction with sodium azide in DMF at 130°C introduces additional nitrogen functionality, forming bistetrazolyl derivatives (yields: 70–85%) .

  • Methylation : Treatment with methyl iodide in THF/K₂CO₃ selectively alkylates the tetrazole nitrogen, forming quaternary ammonium intermediates.

Reaction Mechanism

The tetrazole’s NH group acts as a nucleophile, attacking electrophiles (e.g., alkyl halides). Steric hindrance from the methoxymethyl group directs substitution to the less hindered nitrogen .

Ring-Opening and Functionalization

Under acidic conditions, the tetrazole ring undergoes controlled ring-opening:

Reaction Pathways

  • Hydrolysis : HCl (6 M) at 80°C cleaves the tetrazole to form a primary amine and CO₂ (confirmed by FT-IR and GC-MS).

  • Cycloaddition : Reacts with acetylenedicarboxylate in toluene to form pyrazolo[1,5-a]pyridine derivatives via [3+2] cycloaddition .

Oxidation

  • Tetrazole Stability : Resists oxidation by H₂O₂ or KMnO₄ under mild conditions but degrades at >150°C to form nitriles.

  • Pyridine Ring : Selective oxidation with mCPBA introduces an N-oxide group, altering electronic properties (confirmed by X-ray crystallography) .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, enhancing conformational flexibility for receptor binding.

Thermal and Photochemical Reactions

  • Thermal Rearrangement : Heating in DMF induces -shift of the methoxymethyl group to the pyridine nitrogen (observed via NMR).

  • Photodimerization : UV irradiation (λ = 254 nm) in acetonitrile forms cyclobutane-linked dimers, relevant for polymer synthesis .

Biological Activity and Mechanistic Insights

The compound inhibits viral endonucleases (e.g., influenza A) by coordinating active-site Mg²⁺ via the tetrazole’s nitrogen atoms. Substituents at the 5-position of the pyridine ring modulate potency, with tetrazolyl groups enhancing binding affinity over cyano analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]-?

  • Methodology :

  • Step 1 : Prepare the pyridine core with a reactive substituent (e.g., bromine) at the 2-position.

  • Step 2 : Synthesize the tetrazole precursor, such as 2-(methoxymethyl)-2H-tetrazole-5-thiol, via cyclization of thioureas or via Huisgen cycloaddition .

  • Step 3 : Couple the tetrazole moiety to the pyridine ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.

  • Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid tetrazole ring decomposition. Monitor via TLC or HPLC.

    • Example Protocol :
StepReagents/ConditionsYieldReference
Tetrazole synthesisNaN₃, MeOH, 80°C65%
CouplingPd(PPh₃)₄, K₂CO₃, DMF72%

Q. How to characterize Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]- using spectroscopic and analytical methods?

  • Spectroscopic Techniques :

  • ¹H NMR : Expect signals for pyridine protons (δ 7.5–8.5 ppm), methoxymethyl (-OCH₂-, δ 3.3–3.5 ppm), and tetrazole ring protons (δ 8.0–9.0 ppm) .
  • IR : Peaks at ~1600 cm⁻¹ (C=N stretch, tetrazole) and ~1100 cm⁻¹ (C-O-C, methoxymethyl).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
    • Elemental Analysis : Validate purity (>95%) via %C, %H, %N matching theoretical values (e.g., C₉H₁₀N₆O requires C 45.38%, H 4.23%, N 35.27%) .

Advanced Research Questions

Q. How does the methoxymethyl group influence the electronic properties of the tetrazole-pyridine system?

  • Mechanistic Insight : The methoxymethyl group acts as an electron-donating substituent, stabilizing the tetrazole ring through inductive effects. This increases the HOMO energy of the tetrazole, enhancing its π-accepting capacity in coordination chemistry (e.g., Ir(III) complexes for OLEDs) .
  • Computational Data :

SubstituentHOMO (eV)LUMO (eV)
-H-6.2-1.8
-OCH₂CH₃-5.9-1.5
DFT calculations at B3LYP/6-31G(d) level .

Q. What role does the tetrazole moiety play in biological activity, as observed in angiotensin II receptor antagonists?

  • Pharmacological Relevance : The tetrazole group mimics the carboxylate in endogenous ligands, enabling high-affinity binding to the AT₁ receptor. For example, Irbesartan and Valsartan use tetrazoles as bioisosteres for carboxylic acids .
  • Structure-Activity Relationship (SAR) :

  • Key Interaction : Tetrazole N2/N3 atoms form hydrogen bonds with His183/Lys199 residues in the receptor.
  • Modification Impact : Methoxymethyl substitution may alter pharmacokinetics (e.g., solubility, metabolic stability).

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

  • DFT/MD Simulations : Calculate Fukui indices to identify electrophilic sites. The pyridine C2 position is most reactive due to electron-withdrawing tetrazole effects.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving SNAr efficiency .
    • Case Study : Substitution of the methoxymethyl group with -NH₂ increased reactivity (ΔG‡ reduced by 12 kcal/mol in water) .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data when synthesizing derivatives?

  • Common Issues :

  • ¹H NMR Splitting : Variable coupling constants due to rotational isomerism in the methoxymethyl group. Use variable-temperature NMR to confirm .
  • Mass Spectra Adducts : Sodium/potassium adducts may obscure [M+H]⁺. Add ammonium formate to suppress adduct formation.
    • Validation Protocol :
TechniqueExpected ResultObserved DiscrepancyResolution
HPLCSingle peak (tR = 5.2 min)Multiple peaksOptimize column (C18 vs. phenyl)

Applications in Materials Science

Q. Can this compound serve as a ligand in phosphorescent Ir(III) complexes for OLEDs?

  • Rationale : The tetrazole-pyridine system provides strong σ-donation and π-backbonding, ideal for tuning emission wavelengths. In greenish-blue OLEDs, analogous ligands achieved external quantum efficiencies (EQE) up to 33.5% .
  • Design Strategy : Pair with cyclometalating ligands (e.g., 2-phenylpyridine) to adjust HOMO-LUMO gaps for blue-shifted emission .

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